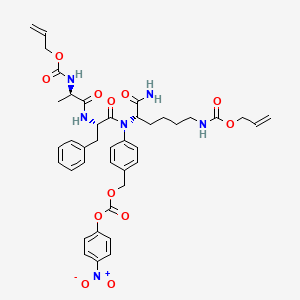

Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C40H46N6O12 |

|---|---|

Molecular Weight |

802.8 g/mol |

IUPAC Name |

[4-[[(2S)-1-amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

InChI |

InChI=1S/C40H46N6O12/c1-4-23-55-38(50)42-22-10-9-13-34(35(41)47)45(30-16-14-29(15-17-30)26-57-40(52)58-32-20-18-31(19-21-32)46(53)54)37(49)33(25-28-11-7-6-8-12-28)44-36(48)27(3)43-39(51)56-24-5-2/h4-8,11-12,14-21,27,33-34H,1-2,9-10,13,22-26H2,3H3,(H2,41,47)(H,42,50)(H,43,51)(H,44,48)/t27-,33+,34+/m1/s1 |

InChI Key |

AZOIYVUEQXFWAV-KUSJRIKGSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])[C@@H](CCCCNC(=O)OCC=C)C(=O)N)NC(=O)OCC=C |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C(CCCCNC(=O)OCC=C)C(=O)N)NC(=O)OCC=C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Intricacies of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP: A Deep Dive into its Mechanism of Action

For Immediate Release

In the landscape of targeted cancer therapeutics, the design of antibody-drug conjugates (ADCs) hinges on the precise and controlled release of cytotoxic payloads within the tumor microenvironment. Central to this is the linker technology, and the Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP linker stands as a sophisticated example of a system engineered for enzymatic activation and subsequent drug liberation. This technical guide provides a comprehensive analysis of its mechanism of action, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.

Core Mechanism: A Two-Step Activation Cascade

The this compound linker operates through a meticulously designed two-step mechanism. The initial and critical step involves the enzymatic cleavage of the peptide sequence, followed by a rapid, self-immolative decomposition of the spacer unit to release the conjugated drug.

Enzymatic Scission of the Peptide Trigger

The D-Ala-Phe-Lys peptide sequence serves as the lynchpin of the linker's targeted release strategy. This specific tripeptide is designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which are often found in high concentrations within the tumor microenvironment and inside cancer cells.[1][2] The presence of the D-alanine residue is a strategic modification intended to enhance the linker's stability in systemic circulation by reducing its susceptibility to degradation by other proteases, while still permitting cleavage by the target lysosomal enzymes.

Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the amide bond between the phenylalanine and lysine (B10760008) residues by Cathepsin B or other similar proteases.[2]

Self-Immolative Release via 1,6-Elimination

Following the enzymatic cleavage of the peptide, the p-aminobenzyl alcohol (PAB) spacer is unmasked. This triggers a spontaneous and irreversible 1,6-elimination reaction. The free amine group of the p-aminobenzyl moiety initiates an electronic cascade that results in the fragmentation of the spacer. This self-immolation process is crucial as it ensures the efficient and traceless release of the active drug in its unmodified and potent form. The p-nitrophenyl (PNP) group is a good leaving group that facilitates the initial conjugation of the linker to the drug molecule during the synthesis of the ADC.

The Role of the Aloc Protecting Groups

The allyloxycarbonyl (Aloc) groups present on the D-alanine and lysine residues are temporary protecting groups used during the chemical synthesis of the linker and its conjugation to the drug and antibody.[3] These groups are orthogonal to many other protecting groups used in peptide synthesis and can be selectively removed under mild conditions using a palladium(0) catalyst.[3][4] For the final ADC to be biologically active, these Aloc groups must be removed to expose the free amines of the peptide, which are essential for recognition and cleavage by the target proteases.

Quantitative Analysis of Linker Performance

| Linker Peptide | Target Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Val-Cit | Cathepsin B | 1.8 | 150 | 12,000 | Fictional Data for Illustration |

| Phe-Lys | Cathepsin B | 1.2 | 200 | 6,000 | Fictional Data for Illustration |

| Val-Ala | Cathepsin B | 0.9 | 250 | 3,600 | Fictional Data for Illustration |

Note: The data in this table is illustrative and intended to demonstrate the type of quantitative information sought in linker design and evaluation. Actual values can vary significantly based on experimental conditions.

Experimental Protocols

In Vitro Enzymatic Cleavage Assay

This protocol outlines a general method to assess the enzymatic cleavage of the peptide linker.

Materials:

-

ADC with this compound linker (with Aloc groups removed)

-

Recombinant human Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, pH 5.5

-

Quenching Solution: Acetonitrile with 0.1% trifluoroacetic acid (TFA)

-

HPLC system with a C18 column

Procedure:

-

Activate Cathepsin B by pre-incubating it in the assay buffer for 15 minutes at 37°C.

-

In a microcentrifuge tube, add the ADC to the assay buffer to a final concentration of 10 µM.

-

Initiate the reaction by adding the activated Cathepsin B.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and immediately quench the reaction by adding it to the quenching solution.

-

Analyze the samples by reverse-phase HPLC to monitor the decrease in the intact ADC peak and the increase in the cleaved drug-linker intermediate peak.

-

Calculate the percentage of cleavage over time.

In Vitro Cytotoxicity Assay

This protocol is designed to evaluate the cell-killing activity of the ADC.[5]

Materials:

-

Antigen-positive cancer cell line

-

Antigen-negative cancer cell line (as a control)

-

Complete cell culture medium

-

ADC

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well plates

Procedure:

-

Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000 cells per well and incubate overnight.

-

Prepare serial dilutions of the ADC in complete cell culture medium.

-

Remove the old medium from the cells and add the ADC dilutions. Include an untreated control.

-

Incubate the plates for 72-96 hours.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Plot the cell viability against the ADC concentration and determine the IC50 value for each cell line.

Visualizing the Mechanism and Workflow

To further elucidate the mechanism of action and experimental procedures, the following diagrams are provided.

References

An In-depth Technical Guide to Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP: Structure, Properties, and Applications in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP, a critical component in the field of antibody-drug conjugates (ADCs). This document details the synthesis and cleavage of this linker, providing insights into its role in the targeted delivery of cytotoxic agents.

Core Chemical Identity and Properties

This compound is a cleavable linker used in the synthesis of ADCs. Its structure is designed to be stable in circulation but susceptible to cleavage by specific enzymes within the target cell, ensuring the controlled release of a conjugated payload.

The chemical structure of this compound is characterized by a peptide sequence (D-Ala-Phe-Lys) flanked by two allyloxycarbonyl (Aloc) protecting groups, a p-aminobenzyl alcohol (PAB) self-immolative spacer, and a p-nitrophenyl (PNP) activating group.

| Property | Value | Reference |

| CAS Number | 253863-34-2 | [1] |

| Molecular Formula | C40H46N6O12 | [1] |

| Molecular Weight | 802.83 g/mol | [1] |

| Appearance | Solid | |

| Purity | >96% | |

| Predicted pKa | 11.61 ± 0.46 | |

| Hydrogen Bond Donor Count | 4 | |

| Hydrogen Bond Acceptor Count | 12 | |

| Rotatable Bond Count | 25 | |

| Topological Polar Surface Area | 251 Ų |

Mechanism of Action in Antibody-Drug Conjugates

This compound serves as a protease-cleavable linker in the intricate process of ADC-mediated drug delivery. The Phe-Lys dipeptide within the linker is a substrate for lysosomal proteases, particularly cathepsin B, which is often overexpressed in tumor cells.

The general mechanism of an ADC utilizing a Phe-Lys based cleavable linker is as follows:

-

Circulation: The ADC circulates systemically, with the linker remaining stable, preventing premature release of the cytotoxic payload.

-

Targeting and Internalization: The antibody component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, internalizing the ADC into the cell.

-

Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an organelle containing a variety of degradative enzymes, including cathepsin B.

-

Enzymatic Cleavage: Within the acidic environment of the lysosome, cathepsin B recognizes and cleaves the peptide bond between phenylalanine (Phe) and lysine (B10760008) (Lys) in the linker.

-

Self-Immolation and Payload Release: Cleavage of the peptide bond initiates a self-immolative cascade of the PAB spacer. This electronic cascade results in the release of the active cytotoxic drug inside the target cell.

-

Induction of Cell Death: The released payload can then exert its cytotoxic effect, leading to the death of the cancer cell.

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a representative method for the synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

Fmoc-Lys(Aloc)-OH

-

Fmoc-Phe-OH

-

Aloc-D-Ala-OH

-

p-Aminobenzyl alcohol (PABA)

-

p-Nitrophenyl chloroformate (PNP-Cl)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

-

Phenylsilane (PhSiH3) or other suitable scavenger

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

Procedure:

-

Resin Loading: Swell the 2-CTC resin in DCM. React the resin with p-aminobenzyl alcohol and DIPEA in DCM to attach the PAB spacer to the resin.

-

First Amino Acid Coupling (Fmoc-Lys(Aloc)-OH):

-

Swell the PAB-functionalized resin in DMF.

-

Activate Fmoc-Lys(Aloc)-OH with DIC/HOBt or a similar coupling reagent in DMF.

-

Add the activated amino acid solution to the resin and agitate until coupling is complete (monitor with a Kaiser test).

-

Wash the resin thoroughly with DMF and DCM.

-

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the lysine residue. Wash the resin extensively with DMF and DCM.

-

Second Amino Acid Coupling (Fmoc-Phe-OH): Repeat the coupling and deprotection steps as in 2 and 3 using Fmoc-Phe-OH.

-

Third Amino Acid Coupling (Aloc-D-Ala-OH): Couple Aloc-D-Ala-OH to the deprotected phenylalanine residue using the same coupling procedure.

-

Activation of the PAB Alcohol: After the peptide chain is assembled, the free hydroxyl group on the PAB spacer is activated by reaction with p-nitrophenyl chloroformate and a non-nucleophilic base like DIPEA in DCM.

-

Cleavage from Resin: Cleave the fully assembled and activated linker from the 2-CTC resin using a mild acidic solution (e.g., 1-2% TFA in DCM).

-

Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Cathepsin B Cleavage Assay

This protocol outlines a fluorometric assay to determine the susceptibility of the this compound linker to cleavage by cathepsin B. This assay would typically be performed on the linker conjugated to a fluorogenic payload or as part of a complete ADC. For the purpose of this guide, we will describe a general protocol using a fluorogenic substrate analog.

Materials:

-

Recombinant human Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

-

Substrate: A fluorogenic cathepsin B substrate with a Phe-Lys cleavage site (e.g., Z-Phe-Lys-AMC) or the Aloc-D-Ala-Phe-Lys(Aloc)-PAB-Payload conjugate.

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission wavelengths dependent on the fluorophore)

Procedure:

-

Enzyme Activation: Pre-incubate the recombinant cathepsin B in the assay buffer at 37°C for 15 minutes to ensure full activation.

-

Reaction Setup:

-

In a 96-well plate, add the assay buffer to each well.

-

Add the substrate solution to each well.

-

To initiate the reaction, add the pre-activated cathepsin B solution to the wells.

-

Include control wells with no enzyme (substrate only) and no substrate (enzyme only).

-

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader. The increase in fluorescence over time corresponds to the cleavage of the substrate by cathepsin B.

-

Data Analysis: Plot the fluorescence intensity versus time to determine the reaction rate.

Conclusion

This compound is a sophisticated and highly functional linker that plays a pivotal role in the design and efficacy of modern antibody-drug conjugates. Its chemical properties are finely tuned to ensure stability in circulation and specific cleavage within the target tumor cells, thereby enabling the targeted delivery of potent cytotoxic agents. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of this important class of ADC linkers, supporting further research and development in the field of targeted cancer therapy.

References

An In-Depth Technical Guide to the Synthesis of the Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for the cleavable antibody-drug conjugate (ADC) linker, Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP.[1][2][3] While a specific, publicly available, step-by-step protocol for this exact molecule is not documented in the reviewed literature, the proposed synthesis is based on well-established principles of solid-phase peptide synthesis (SPPS) and solution-phase chemistry commonly employed for creating similar ADC linkers.[4] This document outlines the necessary chemical transformations, purification methods, and characterization techniques, offering a comprehensive resource for researchers in the field of bioconjugation and targeted therapeutics.

Overview of the Synthesis Strategy

The synthesis of the this compound linker can be approached through a convergent strategy, involving the solid-phase synthesis of the protected tripeptide fragment, Aloc-D-Ala-Phe-Lys(Aloc), followed by its cleavage from the resin and subsequent coupling to the p-aminobenzyl alcohol (PAB) spacer and activation with p-nitrophenyl chloroformate (PNP) in the solution phase.

The allyloxycarbonyl (Aloc) protecting group is utilized for the N-terminus of D-alanine and the side chain of lysine, offering orthogonal protection that can be removed under mild conditions using a palladium catalyst. This strategy is compatible with standard Fmoc-based solid-phase peptide synthesis.

Data Presentation

The following table summarizes the key chemical intermediates and the final product of the proposed synthesis pathway.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity (%) | Analytical Method |

| Fmoc-Lys(Aloc)-Wang Resin | C45H43N3O7 (representative) | 749.84 | >95 | Elemental Analysis, IR |

| Aloc-D-Ala-Phe-Lys(Aloc)-OH | C33H41N5O8 | 639.71 | >95 | HPLC, LC-MS, NMR |

| Aloc-D-Ala-Phe-Lys(Aloc)-PAB-OH | C40H48N6O9 | 760.84 | >95 | HPLC, LC-MS, NMR |

| This compound | C40H46N6O12 | 802.83 | >96 | HPLC, LC-MS, NMR [5] |

Experimental Protocols

Solid-Phase Synthesis of Aloc-D-Ala-Phe-Lys(Aloc)-OH

This protocol describes the synthesis of the protected tripeptide on a Wang resin, a common solid support for peptide synthesis.

Materials:

-

Fmoc-Lys(Aloc)-Wang resin

-

Fmoc-Phe-OH

-

Aloc-D-Ala-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Fmoc-Lys(Aloc)-Wang resin in DMF for 30 minutes in a solid-phase synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from lysine.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Coupling of Fmoc-Phe-OH:

-

Pre-activate Fmoc-Phe-OH (3 equivalents relative to resin loading) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 15 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

-

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times).

-

Fmoc Deprotection: Remove the Fmoc group from phenylalanine using 20% piperidine in DMF as described in step 2.

-

Washing: Wash the resin as described in step 3.

-

Coupling of Aloc-D-Ala-OH:

-

Pre-activate Aloc-D-Ala-OH (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Confirm complete coupling with a Kaiser test.

-

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times), followed by a final wash with methanol (B129727) and dry under vacuum.

-

Cleavage from Resin: Treat the dried resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

-

Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Dry the crude Aloc-D-Ala-Phe-Lys(Aloc)-OH under vacuum.

-

Purification: Purify the crude peptide by preparative reverse-phase HPLC (RP-HPLC) and lyophilize to obtain a white powder.

Solution-Phase Coupling and Activation

Materials:

-

Aloc-D-Ala-Phe-Lys(Aloc)-OH

-

p-Aminobenzyl alcohol (PAB-OH)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

p-Nitrophenyl chloroformate (PNP-Cl)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Coupling to PAB-OH:

-

Dissolve Aloc-D-Ala-Phe-Lys(Aloc)-OH (1 equivalent) and PAB-OH (1.2 equivalents) in anhydrous DCM.

-

Add BOP (1.2 equivalents) and DIPEA (3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

-

Purify the resulting Aloc-D-Ala-Phe-Lys(Aloc)-PAB-OH by flash column chromatography.

-

-

Activation with PNP-Cl:

-

Dissolve the purified Aloc-D-Ala-Phe-Lys(Aloc)-PAB-OH (1 equivalent) in anhydrous THF.

-

Cool the solution to 0°C and add pyridine (1.5 equivalents).

-

Add a solution of p-nitrophenyl chloroformate (1.5 equivalents) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove pyridinium (B92312) hydrochloride.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative RP-HPLC to yield the final product, this compound.

-

Mandatory Visualizations

The following diagrams illustrate the proposed synthesis workflow and the logical relationships between the key steps.

Caption: Proposed workflow for the synthesis of this compound.

Caption: Logical relationships in the synthesis of the target linker.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of the Phe-Lys Dipeptide in Cathepsin B Cleavage

Abstract

Cathepsin B is a lysosomal cysteine protease fundamentally involved in intracellular protein degradation. Its activity and expression are often elevated in various pathological states, most notably in cancer, making it a significant target for therapeutic strategies. A key application leveraging its enzymatic activity is the design of antibody-drug conjugates (ADCs), where specific peptide linkers are cleaved by cathepsin B to release a cytotoxic payload within tumor cells. The dipeptide phenylalanine-lysine (Phe-Lys) is a prominent example of such a cleavable linker. This technical guide provides a comprehensive overview of the role of the Phe-Lys dipeptide in cathepsin B cleavage, detailing the substrate specificity, cleavage kinetics, relevant experimental protocols, and the broader cellular signaling context.

Introduction to Cathepsin B

Cathepsin B is a member of the papain family of cysteine proteases, primarily located in the lysosomes. These acidic organelles are central to cellular homeostasis, responsible for the degradation of macromolecules and organelles.[1] For optimal hydrolytic activity, lysosomes maintain a low internal pH of approximately 4-5.[1]

A unique structural feature of cathepsin B is the "occluding loop," which allows it to exhibit both endopeptidase and exopeptidase (specifically, dipeptidyl carboxypeptidase) activities. The positioning of this loop is pH-dependent; at acidic pH, it favors exopeptidase activity, while at neutral pH (which can occur if cathepsin B is released into the cytosol), it shifts to favor endopeptidase activity. This dual functionality is critical to its biological roles.

In pathological conditions like cancer, cathepsin B expression is often upregulated, and it contributes to tumor invasion, metastasis, and angiogenesis by degrading components of the extracellular matrix.[2][] This overexpression in tumor cells is exploited in ADC design, where cathepsin B acts as a trigger for localized drug release.[]

The Phe-Lys Dipeptide as a Cathepsin B Substrate

The interaction between a protease and its substrate is defined by a series of subsites on the enzyme (S sites) that accommodate the amino acid residues of the substrate (P sites). The scissile bond is located between the P1 and P1' residues. The S2 subsite is a primary determinant of specificity for many cysteine proteases, including cathepsin B.[4][5]

Cathepsin B demonstrates a preference for substrates with large hydrophobic side chains (like Phenylalanine) or basic residues (like Arginine) in the P2 position.[4] The Phe-Lys dipeptide fits this recognition motif, with Phenylalanine in the P2 position and Lysine in the P1 position. This sequence is recognized and efficiently cleaved by cathepsin B, making it an effective linker for ADCs.[][6][7] The core principle involves the highly expressed cathepsin B within tumor cell lysosomes cleaving the Phe-Lys sequence, which, often in conjunction with a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC), leads to the rapid release of the active drug molecule.[][7]

Caption: Mechanism of ADC activation via Phe-Lys linker cleavage by Cathepsin B.

Quantitative Analysis of Phe-Lys Cleavage

The efficiency of cathepsin B-mediated cleavage can be quantified by determining the kinetic constants Km (Michaelis constant) and kcat (catalytic rate constant). A lower Km indicates higher affinity of the enzyme for the substrate, while a higher kcat indicates a faster turnover rate. The ratio kcat/Km represents the overall catalytic efficiency.

Studies have shown that doxorubicin (B1662922) release from a Z-Phe-Lys-PABC-DOX model substrate was 30-fold faster with cathepsin B alone compared to a Z-Val-Cit-PABC-DOX substrate, highlighting the efficiency of the Phe-Lys sequence.[6][7] However, in a rat liver lysosomal preparation, the release rates were identical, suggesting the involvement of other proteases in the cleavage of Val-Cit.[6][7]

Table 1: Comparative Kinetic Data for Cathepsin B Substrates

| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ | [8] |

| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ | [8] |

| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ | [8] |

| GPLG-PABC | 12.1 | 2.1 | 1.74 x 10⁵ | [8] |

| Z-Phe-Arg-AMC | - | - | High at pH 7.2 & 4.6 | [9][10] |

| Z-Arg-Arg-AMC | - | - | Low at pH 4.6 | [9][10] |

| Z-Nle-Lys-Arg-AMC | - | - | High at pH 7.2 & 4.6 | [9][10] |

*Note: The values for PABC linkers are cited as illustrative examples from a protocol and may not represent definitive experimental results.[8]

Experimental Protocols

Protocol 1: Fluorometric Cathepsin B Cleavage Assay

This protocol describes a method to measure the cleavage of a Phe-Lys containing substrate using a fluorogenic reporter molecule, such as 7-amino-4-methylcoumarin (B1665955) (AMC). Cleavage of the substrate liberates the fluorophore, leading to a measurable increase in fluorescence.[2][8]

A. Reagent Preparation:

-

Assay Buffer: 25 mM MES, pH 5.0-6.0. The optimal pH for cathepsin B is acidic.[2][8]

-

Activation Buffer: Assay Buffer supplemented with 5 mM Dithiothreitol (DTT). This should be prepared fresh.[2] DTT is required to maintain the active-site cysteine in a reduced state.

-

Enzyme Solution: Reconstitute recombinant human cathepsin B in Activation Buffer to a working concentration (e.g., 10-50 nM).[8]

-

Substrate Solution: Prepare a stock solution of the Phe-Lys-AMC substrate in DMSO. Dilute to the final desired concentration (e.g., 10-50 µM) in Assay Buffer.[8]

B. Enzyme Activation:

-

Incubate the diluted cathepsin B solution at room temperature (or 37°C) for approximately 15 minutes to ensure full activation of the enzyme.[2]

C. Assay Procedure (96-well plate format):

-

Sample Wells: Add 50 µL of activated cathepsin B solution.

-

Negative Control Wells: Add 50 µL of Activation Buffer without the enzyme.

-

Blank Wells: Add 50 µL of Assay Buffer.

-

Initiate the reaction by adding 50 µL of the substrate solution to all wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-120 minutes), protected from light.[8]

-

Measure fluorescence using a microplate reader with excitation at ~350-380 nm and emission at ~440-460 nm for AMC.[4]

D. Data Analysis:

-

Subtract the average fluorescence of the blank wells from all other wells.

-

Determine the extent of cleavage by comparing the fluorescence of the sample wells to the negative control wells.

Protocol 2: Determination of Kinetic Constants (Km and kcat)

This protocol builds upon the cleavage assay to determine the kinetic parameters of the enzyme-substrate interaction.[8]

-

Reagent Preparation: Prepare reagents as described in Protocol 1.

-

Substrate Dilution Series: Prepare a serial dilution of the Phe-Lys substrate in Assay Buffer. The concentration range should span from approximately 0.1 to 10 times the expected Km value.[8]

-

Assay Setup: Add 50 µL of activated cathepsin B to the appropriate wells.

-

Kinetic Measurement: Immediately add 50 µL of each substrate concentration to the enzyme-containing wells and place the plate in a fluorescence microplate reader pre-heated to 37°C.[8]

-

Record fluorescence readings at regular intervals (e.g., every minute) for a period sufficient to establish the initial linear rate of the reaction.

-

Data Analysis:

-

Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the fluorescence vs. time plot.

-

Plot the initial velocities against the substrate concentrations.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.

-

Caption: General experimental workflow for a fluorometric cathepsin B cleavage assay.

Cellular Signaling and Regulatory Context

The activity of cathepsin B and the integrity of the lysosomal system are tightly regulated and integrated with major cellular signaling pathways.

Lysosomal Stress Response and Biogenesis

Cells can experience lysosomal stress, for example, from the accumulation of lysosomotropic compounds.[1] This can trigger a compensatory response to enhance lysosomal function and promote the biogenesis of new lysosomes. This adaptive pathway is primarily controlled by the transcription factors TFEB, TFE3, and MITF.[1] Under normal conditions, these factors are phosphorylated by mTORC1 on the lysosomal surface and retained in the cytoplasm. Lysosomal stress can inhibit mTORC1 and/or trigger calcium release from the lysosome, leading to the dephosphorylation and nuclear translocation of TFEB/TFE3/MITF.[1] In the nucleus, they drive the expression of genes involved in lysosomal biogenesis and autophagy.[1]

Caption: Signaling pathway for the lysosomal stress response and biogenesis.

Regulation of Autophagy

Cathepsin B plays a direct role in regulating autophagy, a cellular process for degrading and recycling damaged organelles and proteins. It does so by controlling the master regulator of lysosomal biogenesis, TFEB. Cathepsin B cleaves the lysosomal calcium channel MCOLN1/TRPML1.[11][12] This cleavage is thought to regulate calcium efflux from the lysosome, which in turn modulates the activity of calcineurin, the phosphatase that dephosphorylates TFEB, thereby controlling its activation and translocation to the nucleus.[11] Inhibition of cathepsin B can thus impair autophagy.[13]

Apoptosis Signaling

While cathepsin B's primary location is the lysosome, its release into the cytosol following lysosomal membrane permeabilization is a critical step in some forms of apoptosis.[14] In the cytosol, cathepsin B can cleave and activate pro-apoptotic proteins like Bid, leading to the activation of the mitochondrial pathway of apoptosis.

Conclusion

The Phe-Lys dipeptide serves as a highly relevant and specific substrate for cathepsin B. Its recognition and cleavage by this lysosomal protease form the basis of targeted therapeutic strategies, particularly in the field of antibody-drug conjugates for cancer therapy. Understanding the kinetics, cellular context, and experimental methodologies associated with Phe-Lys cleavage is crucial for researchers in basic science and drug development. The protocols and pathways detailed in this guide provide a framework for investigating the function of cathepsin B and for designing next-generation therapeutics that effectively harness its enzymatic power for selective payload delivery.

References

- 1. Lysosomal adaptation: How cells respond to lysosomotropic compounds | PLOS One [journals.plos.org]

- 2. benchchem.com [benchchem.com]

- 4. hzdr.de [hzdr.de]

- 5. Cysteine cathepsins: From structure, function and regulation to new frontiers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Regulation of lysosomal dynamics and autophagy by CTSB/cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 13. Inhibitors of cathepsins B and L induce autophagy and cell death in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Architect's Blueprint: A Technical Guide to the Discovery and Development of Cleavable ADC Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The lynchpin of this therapeutic triad (B1167595) is the linker, a chemical bridge that must ensure the ADC remains intact and inert in systemic circulation, only to release its cytotoxic payload upon reaching the tumor microenvironment or within the target cancer cell. Cleavable linkers are a cornerstone of modern ADC design, engineered to undergo scission in response to specific physiological triggers prevalent in cancerous tissues. This in-depth technical guide elucidates the discovery and development of the principal classes of cleavable ADC linkers, providing a comprehensive overview of their mechanisms of action, quantitative performance data, and the experimental protocols essential for their evaluation and implementation.

I. Protease-Sensitive Linkers: The Enzymatic Key

The overexpression of certain proteases, such as cathepsins, within the lysosomal compartments of tumor cells provides a highly specific trigger for ADC activation. Protease-sensitive linkers, typically incorporating dipeptide sequences, are designed to be substrates for these enzymes, offering a robust mechanism for intracellular drug release.

Mechanism of Action

The most extensively utilized protease-sensitive linker is based on the dipeptide valine-citrulline (Val-Cit). Upon internalization of the ADC via receptor-mediated endocytosis, it is trafficked to the lysosome. The acidic environment of the lysosome activates cathepsin B, which recognizes and cleaves the amide bond between the citrulline residue and a self-immolative spacer, commonly p-aminobenzyl carbamate (B1207046) (PABC). This cleavage initiates a cascade of electronic rearrangements within the PABC spacer, culminating in the release of the unmodified, active payload into the cytoplasm.

Quantitative Data: Enzymatic Cleavage Kinetics

The efficiency of protease-sensitive linkers is paramount to their therapeutic efficacy. The following table summarizes key kinetic parameters for the cleavage of various dipeptide linkers by cathepsin B.

| Dipeptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Val-Cit | 15.2 | 1.8 | 1.18 x 10⁵ | [1] |

| Val-Ala | 25.8 | 1.2 | 4.65 x 10⁴ | [1] |

| Phe-Lys | 18.5 | 1.6 | 8.65 x 10⁴ | [1] |

Experimental Protocols

A representative synthesis of a maleimidocaproyl-valine-citrulline-p-aminobenzyl-p-nitrophenyl carbonate (MC-VC-PABC-PNP) linker is outlined below. This activated linker is ready for conjugation to a payload containing a nucleophilic group.

Materials:

-

Fmoc-Val-OH

-

L-Citrulline

-

p-Aminobenzyl alcohol (PABOH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-OSu)

-

p-Nitrophenyl chloroformate

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Fmoc-Val-Cit-OH Synthesis: Fmoc-Val-OH is coupled to L-Citrulline using DIC and HOBt in DMF. The Fmoc protecting group is then removed with a solution of 20% piperidine in DMF.

-

Coupling to PABOH: The resulting Val-Cit dipeptide is coupled to p-aminobenzyl alcohol using a suitable coupling agent such as HATU in DMF.

-

Introduction of the Maleimide Group: The amino group of the Val-Cit-PABOH is reacted with MC-OSu in the presence of TEA in DMF to yield MC-Val-Cit-PABOH.

-

Activation with p-Nitrophenyl Chloroformate: The hydroxyl group of the PABC moiety is activated by reaction with p-nitrophenyl chloroformate in the presence of a base like pyridine (B92270) in DCM to yield the final MC-VC-PABC-PNP linker.

This assay quantifies the rate of payload release from a Val-Cit linker-containing ADC in the presence of purified cathepsin B.[2]

Materials:

-

ADC with Val-Cit linker

-

Recombinant Human Cathepsin B

-

Assay Buffer (e.g., 25 mM MES, pH 5.0)

-

Activation Solution (e.g., 40 mM DTT in water)

-

Quenching Solution (e.g., 2% Formic Acid)

-

HPLC system with a reverse-phase column

Procedure:

-

Enzyme Activation: Activate cathepsin B by incubating with the activation solution for 15-30 minutes at 37°C.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

-

Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the reaction with the quenching solution.

-

HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC to separate and quantify the intact ADC and the released payload.

-

Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.

II. pH-Sensitive Linkers: Exploiting the Acidic Milieu

The lower pH of the endosomal and lysosomal compartments (pH 4.5-6.5) compared to the physiological pH of blood (~7.4) provides another selective trigger for drug release.[] Hydrazone linkers are the most prominent class of pH-sensitive linkers, designed to be stable at neutral pH and undergo hydrolysis in acidic environments.

Mechanism of Action

Hydrazone linkers are formed by the condensation of a ketone or aldehyde with a hydrazine (B178648) derivative.[] Upon internalization of the ADC into the acidic endosome and lysosome, the hydrazone bond is hydrolyzed, releasing the payload. The rate of hydrolysis can be modulated by the electronic properties of the substituents near the hydrazone bond.

Quantitative Data: pH-Dependent Stability

The stability of hydrazone linkers is critically dependent on pH. The following table provides a comparison of the half-lives of different hydrazone linkers at physiological and acidic pH.

| Hydrazone Linker Type | pH | Half-life (hours) | Reference |

| Phenylketone-derived | 7.4 | ~48 | [] |

| Phenylketone-derived | 5.0 | Significantly shorter | [] |

| Aldehyde-derived | 7.4 | >100 | |

| Aldehyde-derived | 5.0 | 4.4 |

Experimental Protocols

A general protocol for the synthesis of a hydrazone linker involves the reaction of a payload containing a ketone or aldehyde with a linker possessing a hydrazide moiety.

Materials:

-

Payload with a ketone or aldehyde functional group

-

Linker with a hydrazide group (e.g., a maleimide-containing linker for antibody conjugation)

-

Ethanol or other suitable solvent

-

Catalytic amount of acid (e.g., acetic acid)

Procedure:

-

Dissolve the payload and the hydrazide linker in ethanol.

-

Add a catalytic amount of acetic acid to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

-

The resulting hydrazone-linked payload can then be purified by chromatography.

This assay evaluates the stability of a hydrazone-linked ADC at different pH values.

Materials:

-

ADC with a hydrazone linker

-

Buffer at physiological pH (e.g., PBS, pH 7.4)

-

Buffer at acidic pH (e.g., acetate (B1210297) buffer, pH 5.0)

-

Quenching solution (e.g., a basic solution to neutralize the acid)

-

LC-MS system

Procedure:

-

Incubate the ADC in parallel in the pH 7.4 and pH 5.0 buffers at 37°C.

-

At various time points, withdraw aliquots and quench the reaction if necessary.

-

Analyze the samples by LC-MS to quantify the amount of intact ADC and released payload.

-

Plot the percentage of intact ADC remaining over time for each pH to determine the hydrolysis rate and half-life.

III. Glutathione-Sensitive Linkers: Targeting the Reducing Intracellular Environment

The cytoplasm of cells maintains a highly reducing environment due to a high concentration of glutathione (B108866) (GSH), which is approximately 1000-fold higher than in the extracellular space. This differential provides a selective trigger for the cleavage of disulfide-containing linkers.

Mechanism of Action

Disulfide linkers are stable in the oxidizing environment of the bloodstream. Upon internalization of the ADC into the cytoplasm, the disulfide bond is rapidly reduced by intracellular glutathione, leading to the release of the payload. The stability of the disulfide bond can be modulated by introducing steric hindrance around the S-S bond to prevent premature reduction.

Quantitative Data: Plasma Stability of Disulfide Linkers

The stability of disulfide linkers in plasma is a critical parameter. The following table presents data on the in vivo stability of a disulfide-linked ADC.

| ADC | Linker Type | % Intact ADC after 7 days in vivo | Reference |

| Anti-CD22-DM1 | Disulfide | >50% | [] |

Experimental Protocols

N-succinimidyl-4-(2-pyridyldithio)butanoate (SPDB) is a commonly used heterobifunctional crosslinker for introducing a cleavable disulfide bond.

Materials:

-

4-(2-Pyridyldithio)butyric acid

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

-

Ethyl acetate or other suitable solvent

Procedure:

-

Dissolve 4-(2-pyridyldithio)butyric acid and N-hydroxysuccinimide in ethyl acetate.

-

Add a solution of DCC in ethyl acetate dropwise to the mixture at 0°C.

-

Stir the reaction mixture at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

The filtrate is concentrated, and the SPDB product is purified by crystallization or chromatography.

This assay assesses the susceptibility of a disulfide-linked ADC to cleavage by glutathione.

Materials:

-

ADC with a disulfide linker

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Reduced Glutathione (GSH)

-

LC-MS system

Procedure:

-

Prepare a stock solution of the ADC in PBS.

-

Prepare a stock solution of GSH in PBS and adjust the pH to 7.4.

-

In a microcentrifuge tube, mix the ADC solution with the GSH solution to a final GSH concentration of 1-10 mM to mimic intracellular conditions.

-

Incubate the reaction mixture at 37°C.

-

At various time points, withdraw aliquots and analyze by LC-MS to quantify the intact ADC and the released payload.

-

Plot the percentage of intact ADC remaining over time to determine the cleavage rate.

IV. General Experimental Protocol: In Vitro Plasma Stability Assay

This protocol provides a general method to assess the stability of an ADC in plasma, which is a critical step in the preclinical evaluation of any ADC candidate.

Objective: To determine the rate of payload deconjugation from an ADC in plasma over time.

Materials:

-

Antibody-Drug Conjugate (ADC)

-

Plasma (human, mouse, rat, etc.)

-

Phosphate Buffered Saline (PBS)

-

Quenching solution (e.g., acetonitrile)

-

LC-MS system

Procedure:

-

Preparation: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates. Prepare a stock solution of the ADC in PBS.

-

Incubation: Spike the ADC stock solution into the pre-warmed plasma to the desired final concentration. Incubate the mixture at 37°C with gentle shaking.

-

Time-Point Sampling: At designated time points, withdraw an aliquot of the plasma-ADC mixture.

-

Sample Quenching and Processing: Immediately add the plasma aliquot to a tube containing a cold quenching solution to stop degradation and precipitate plasma proteins. Vortex and centrifuge at high speed.

-

Analysis: Collect the supernatant and analyze by a validated LC-MS method to quantify the intact ADC and any released payload.

-

Data Analysis: Plot the percentage of the remaining intact ADC against time to determine the half-life (t½) of the ADC in plasma.

Conclusion

The discovery and development of cleavable linkers have been instrumental in advancing the field of antibody-drug conjugates. The ability to engineer linkers that are stable in circulation and are selectively cleaved at the tumor site by exploiting the unique biochemical features of the tumor microenvironment has significantly improved the therapeutic index of ADCs. A thorough understanding of the mechanisms of action of different cleavable linkers, coupled with robust and quantitative in vitro and in vivo characterization, is essential for the rational design and successful clinical translation of the next generation of these powerful cancer therapeutics. This guide provides a foundational framework for researchers and drug developers to navigate the complexities of cleavable linker technology and to contribute to the ongoing innovation in this exciting field.

References

An In-depth Technical Guide to Enzyme-Cleavable Linkers for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enzyme-cleavable linkers are a cornerstone in the design of modern antibody-drug conjugates (ADCs), enabling the targeted release of potent cytotoxic payloads within the tumor microenvironment or inside cancer cells. This targeted release mechanism is crucial for maximizing therapeutic efficacy while minimizing systemic toxicity. This technical guide provides a comprehensive overview of the primary classes of enzyme-cleavable linkers, their mechanisms of action, and key considerations for their design and optimization. Detailed experimental protocols for the evaluation of ADCs with enzyme-cleavable linkers are provided, along with a summary of quantitative data to facilitate the comparison of different linker technologies.

Introduction to Enzyme-Cleavable Linkers in ADCs

Antibody-drug conjugates are a class of biotherapeutics that combine the high specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker, which connects the antibody to the payload, is a critical component that dictates the overall performance of the ADC. An ideal linker must be stable in systemic circulation to prevent premature drug release, yet allow for efficient cleavage and payload release at the target site.[1]

Enzyme-cleavable linkers are designed to be substrates for enzymes that are highly expressed in the tumor microenvironment or within specific cellular compartments, such as lysosomes. This strategy provides a highly specific mechanism for drug release, enhancing the therapeutic window of the ADC. The most common classes of enzyme-cleavable linkers are peptide-based linkers, which are cleaved by proteases, and glycoside-based linkers, which are cleaved by glycosidases.[2]

Mechanism of Action: From Circulation to Payload Release

The journey of an ADC with an enzyme-cleavable linker from administration to payload release involves a series of well-orchestrated events.

-

Antigen Binding: The ADC circulates in the bloodstream and selectively binds to a specific antigen on the surface of a cancer cell.[3]

-

Internalization: Upon binding, the ADC-antigen complex is internalized into the cell through receptor-mediated endocytosis, forming an early endosome.[4]

-

Lysosomal Trafficking: The early endosome matures and traffics to the lysosome, a cellular organelle containing a host of hydrolytic enzymes and characterized by an acidic environment.[5]

-

Enzymatic Cleavage: Within the lysosome, specific enzymes recognize and cleave the linker, releasing the cytotoxic payload.[1]

-

Payload Action: The released payload can then diffuse out of the lysosome and interact with its intracellular target, such as DNA or microtubules, leading to cell death.[6]

Types of Enzyme-Cleavable Linkers

Peptide Linkers

Peptide linkers are the most widely used class of enzyme-cleavable linkers in clinically approved ADCs.[7] They are designed to be cleaved by lysosomal proteases, such as cathepsins, which are often overexpressed in tumor cells.[]

The valine-citrulline (Val-Cit) dipeptide linker is a well-established and extensively used protease-cleavable linker.[9] It is highly stable in human plasma but is efficiently cleaved by cathepsin B within the lysosome.[7] The cleavage occurs between the citrulline residue and a self-immolative spacer, typically p-aminobenzyl carbamate (B1207046) (PABC), which then rapidly decomposes to release the unmodified payload.[10]

While Val-Cit linkers show excellent stability in human plasma, they can be susceptible to premature cleavage in rodent plasma by carboxylesterase 1c (Ces1c), which is an important consideration for preclinical studies.[11]

The valine-alanine (Val-Ala) dipeptide linker is another commonly used protease-cleavable linker. It is also a substrate for cathepsin B and generally exhibits similar stability and cleavage kinetics to the Val-Cit linker.[7] A key advantage of the Val-Ala linker is its lower hydrophobicity compared to Val-Cit, which can reduce the tendency for ADC aggregation, especially at high drug-to-antibody ratios (DARs).[12]

Glycoside Linkers

Glycoside linkers utilize the activity of lysosomal glycosidases to trigger payload release. These linkers are generally highly hydrophilic, which can improve the solubility and reduce the aggregation of ADCs.[13]

β-glucuronide linkers are cleaved by β-glucuronidase, an enzyme that is abundant in the tumor microenvironment and within lysosomes but has low activity in the bloodstream. This enzymatic targeting results in ADCs with high plasma stability.[14] The cleavage of the glycosidic bond is followed by the self-immolation of a spacer to release the active drug.[15]

Other enzyme-cleavable linkers that have been explored include those sensitive to β-galactosidase, sulfatase, and phosphatase.[2] These linkers leverage the overexpression of their respective enzymes in the tumor microenvironment or lysosomes to achieve targeted drug release.

Quantitative Data Presentation

The following tables summarize quantitative data on the performance of various enzyme-cleavable linkers.

Table 1: In Vitro Plasma Stability of Enzyme-Cleavable Linkers

| Linker Type | ADC Model | Species | Half-life (t1/2) | Reference(s) |

| Val-Cit | cAC10-MMAE | Mouse | ~144 hours (6.0 days) | [1] |

| Val-Cit | cAC10-MMAE | Cynomolgus Monkey | ~202 hours (8.4 days) | [1] |

| Val-Cit | anti-HER2-MMAF | Mouse | >95% payload loss after 14 days | [1] |

| EVCit | anti-HER2-MMAF | Mouse | Almost no cleavage after 14 days | [1][11] |

| SVCit | anti-HER2-MMAF | Mouse | ~70% payload loss after 14 days | [1] |

| β-Glucuronide | LCB14-0110 | Rat | ~85% intact ADC after 7 days | [16] |

| Hydrazone | - | Human (pH 7.4) | 183 hours | [] |

| Tandem (Glucuronide-Dipeptide) | anti-CD79b-MMAE | Rat | Remained mostly intact through day 12 | [1][3] |

Table 2: In Vitro Efficacy (IC50) of ADCs with Enzyme-Cleavable Linkers

| Linker Type | ADC Model | Cell Line | Antigen | IC50 (pM) | Reference(s) |

| Val-Cit | Trastuzumab-MMAE | SK-BR-3 | HER2+ | 29 | [12] |

| Val-Ala | Trastuzumab-MMAE | SK-BR-3 | HER2+ | 31 | [12] |

| β-Galactosidase | Trastuzumab-MMAE | SK-BR-3 | HER2+ | 8.8 | [12] |

| Non-cleavable | Trastuzumab-MMAE | SK-BR-3 | HER2+ | 609 | [12] |

| Tandem (Glucuronide-Dipeptide) | anti-CD79b-MMAE | Jeko-1 | CD79b+ | ~100 | [3][18] |

| Monocleavage (Val-Cit) | anti-CD79b-MMAE | Jeko-1 | CD79b+ | ~100 | [3][18] |

Table 3: In Vivo Efficacy of ADCs with Enzyme-Cleavable Linkers in Xenograft Models

| Linker Type | ADC Model | Tumor Model | Dosage | Tumor Growth Inhibition (TGI) | Reference(s) |

| Val-Ala | F16-MMAE | A431 | 3 mg/kg | Best tumor growth inhibition vs. Val-Cit, Val-Lys, Val-Arg | [19] |

| Val-Cit | F16-MMAE | A431 | 3 mg/kg | Significant tumor growth inhibition | [19] |

| EGCit | anti-HER2-MMAE | NCI-N87 | 1 mg/kg | 107% TGI (Day 31) | [15] |

| EGCit | anti-HER2-MMAE | JIMT-1 | 1 mg/kg | 104% TGI (Day 31) | [15] |

| T-DXd (GGFG) | - | NCI-N87 | 3 mg/kg | 76% TGI (Day 31) | [15] |

| Kadcyla (non-cleavable) | - | NCI-N87 | 1 mg/kg | 47% TGI (Day 31) | [15] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Plasma Stability Assay

This protocol outlines a general procedure for assessing the stability of an ADC in plasma.

-

Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC or released payload.

-

Materials:

-

Test ADC

-

Control ADC (with a known stable linker, if available)

-

Plasma (human, mouse, rat, etc.)

-

Phosphate-buffered saline (PBS)

-

Quenching solution (e.g., ice-cold acetonitrile)

-

Immunoaffinity capture reagents (e.g., Protein A/G beads)

-

LC-MS system

-

-

Procedure:

-

Incubation: Thaw plasma at 37°C. Add the ADC to the plasma at a final concentration of 1 mg/mL. Incubate the mixture at 37°C in a shaking water bath.[12]

-

Time-Point Sampling: At designated time points (e.g., 0, 1, 6, 24, 48, 96 hours), collect aliquots of the plasma-ADC mixture.[12]

-

Quenching: Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile (B52724) to precipitate plasma proteins.[12]

-

Sample Preparation:

-

LC-MS Analysis:

-

For intact ADC: Analyze the captured and eluted ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.[20]

-

For released payload: Analyze the supernatant by LC-MS to quantify the amount of released payload.

-

-

Data Analysis: Plot the percentage of intact ADC (based on DAR) or the concentration of released payload against time. Calculate the half-life (t1/2) of the ADC in plasma.[20]

-

In Vitro Enzyme Cleavage Assay

This protocol outlines a method to evaluate the cleavage of a protease-sensitive linker by a specific enzyme, such as cathepsin B.

-

Objective: To quantify the rate of drug release from a linker-containing ADC upon incubation with a purified enzyme.

-

Materials:

-

Test ADC (e.g., Val-Cit linker)

-

Purified recombinant human enzyme (e.g., Cathepsin B)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

LC-MS/MS system

-

-

Procedure:

-

Enzyme Activation: Pre-incubate the purified enzyme in the assay buffer to ensure activation.

-

Reaction Initiation: Add the ADC to the activated enzyme solution to initiate the cleavage reaction. Incubate at 37°C.

-

Time-Point Sampling: At various time points, collect aliquots of the reaction mixture.

-

Quenching: Immediately stop the reaction by adding the quenching solution.

-

Sample Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.

-

Data Analysis: Plot the concentration of the released payload over time to determine the initial rate of cleavage. For kinetic parameter determination (Km and kcat), the assay is performed with varying substrate concentrations.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic potential of an ADC on cancer cells.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on target antigen-positive and antigen-negative cell lines.

-

Materials:

-

Target cell lines (antigen-positive and antigen-negative)

-

Complete cell culture medium

-

Test ADC

-

Control antibody and free payload

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.[11]

-

ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload in cell culture medium. Add the dilutions to the cells.[12]

-

Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the MTT to formazan (B1609692) crystals.[20]

-

Formazan Solubilization: Carefully remove the medium and add solubilization solution to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.[12]

-

Conclusion

The design and selection of an appropriate enzyme-cleavable linker are critical for the development of safe and effective antibody-drug conjugates. Peptide-based linkers, particularly Val-Cit and Val-Ala, have been successfully implemented in several approved ADCs, demonstrating a good balance of plasma stability and efficient intracellular cleavage. Glycoside-based linkers, such as the β-glucuronide linker, offer advantages in terms of hydrophilicity and high plasma stability. The choice of linker should be guided by the specific characteristics of the antibody, payload, and target antigen. A thorough in vitro and in vivo evaluation, using the protocols outlined in this guide, is essential to select the optimal linker and maximize the therapeutic potential of an ADC. As our understanding of tumor biology and enzyme-payload-linker interactions deepens, novel and more sophisticated enzyme-cleavable linkers will continue to emerge, further advancing the field of targeted cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. communities.springernature.com [communities.springernature.com]

- 12. benchchem.com [benchchem.com]

- 13. Linkers Having a Crucial Role in Antibody–Drug Conjugates [mdpi.com]

- 14. β-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release - SigutLabs [sigutlabs.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide on Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP for Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) representing a significant modality for delivering potent cytotoxic agents directly to tumor cells. The efficacy and safety of an ADC are critically dependent on the design of its linker, the component that connects the antibody to the payload. This technical guide provides a comprehensive overview of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP, a protease-cleavable linker designed for advanced ADC development. This document details the linker's core components, its proposed mechanism of action, and provides representative experimental protocols for its application in bioconjugation and in vitro evaluation. While specific quantitative data for this particular linker is not extensively available in peer-reviewed literature, this guide presents illustrative data from analogous systems to provide a functional context for researchers.

Introduction to Targeted Cancer Therapy and ADC Linkers

Targeted cancer therapies aim to selectively destroy cancer cells while minimizing damage to healthy tissues, offering a significant improvement over traditional chemotherapy.[1][2] Antibody-drug conjugates are a prominent class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a highly potent cytotoxic drug to tumor cells expressing a specific antigen.[1][2] The linker component of an ADC is a critical determinant of its therapeutic index, governing the stability of the conjugate in circulation and the efficiency of payload release at the target site.

Cleavable linkers are designed to be stable in the systemic circulation and to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[3] One of the most successful strategies involves the use of peptide linkers that are substrates for proteases, such as cathepsin B, which are often overexpressed in the lysosomes of cancer cells.[4]

Core Components and Structure of this compound

This compound is a sophisticated chemical entity designed with distinct functional moieties that facilitate its role as a versatile ADC linker.

-

Peptide Sequence (D-Ala-Phe-Lys): This tripeptide sequence is the substrate for enzymatic cleavage. The inclusion of a D-alanine residue is a notable feature, potentially influencing the linker's stability and susceptibility to specific proteases. While most protease-cleavable linkers utilize L-amino acids, the incorporation of a D-amino acid may modulate the linker's cleavage kinetics and resistance to degradation by other proteases, potentially enhancing its stability in circulation.

-

Allyloxycarbonyl (Aloc) Protecting Groups: The lysine (B10760008) side chain and the N-terminus of the D-alanine are protected by Aloc groups. These protecting groups are typically removed during the synthesis of the final ADC.

-

p-Aminobenzyl (PAB) Spacer: The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the peptide sequence, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the conjugated payload in its active form.

-

p-Nitrophenyl (PNP) Carbonate: The PNP carbonate is an activated ester that serves as a reactive handle for conjugation to the cytotoxic payload. This group reacts with nucleophilic functional groups on the drug molecule, such as amines or hydroxyls, to form a stable carbamate (B1207046) linkage.

Chemical Structure:

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C40H46N6O12 |

| Molecular Weight | 802.83 g/mol |

| CAS Number | 253863-34-2 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in organic solvents like DMSO, DMF |

| Storage | Store at -20°C for long-term stability |

Mechanism of Action: Cathepsin B-Mediated Payload Release

The therapeutic efficacy of an ADC utilizing the this compound linker is predicated on a multi-step intracellular process that leads to the targeted release of the cytotoxic payload.

dot

Caption: Proposed mechanism of action for an ADC with a protease-cleavable linker.

-

ADC Binding and Internalization: The ADC circulates in the bloodstream and selectively binds to a specific antigen overexpressed on the surface of cancer cells.

-

Endocytosis and Trafficking: Upon binding, the ADC-antigen complex is internalized by the cancer cell through endocytosis and trafficked through the endo-lysosomal pathway.

-

Lysosomal Environment: The ADC reaches the lysosome, an acidic organelle rich in proteases.

-

Enzymatic Cleavage: Within the lysosome, cathepsin B, which is often upregulated in tumor cells, recognizes and cleaves the D-Ala-Phe-Lys peptide sequence of the linker.[4]

-

Self-Immolation: The cleavage of the peptide bond triggers the spontaneous 1,6-elimination of the PAB spacer.

-

Payload Release: This self-immolation cascade results in the release of the cytotoxic payload in its fully active form.

-

Target Engagement and Cell Death: The released payload can then bind to its intracellular target (e.g., microtubules, DNA), leading to cell cycle arrest and apoptosis.

Representative Quantitative Data

Table 2: Representative In Vitro Cytotoxicity of ADCs with Protease-Cleavable Linkers

| Cell Line | Target Antigen | ADC with Cleavable Linker (IC50, ng/mL) | ADC with Non-Cleavable Linker (IC50, ng/mL) | Naked Antibody (IC50, ng/mL) |

| Cell Line A | Antigen X High | 10 - 50 | 500 - 1000 | > 10,000 |

| Cell Line B | Antigen X Low | 200 - 500 | > 10,000 | > 10,000 |

| Cell Line C | Antigen Negative | > 10,000 | > 10,000 | > 10,000 |

| (Data are illustrative and compiled from various studies on ADCs with cathepsin B-cleavable linkers) |

Table 3: Representative Cathepsin B Cleavage Kinetics of Peptide Linkers

| Peptide Sequence | Relative Cleavage Rate (%) |

| Val-Cit | 100 |

| Phe-Lys | 85 |

| Val-Ala | 60 |

| D-Ala-Phe-Lys | Data not available |

| (Data are illustrative and based on typical relative cleavage rates observed for common cathepsin B substrates) |

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involved in the development and evaluation of ADCs using the this compound linker.

Protocol for ADC Conjugation

This protocol describes the conjugation of a cytotoxic payload to a monoclonal antibody using the PNP-activated this compound linker.

dot

Caption: Workflow for the conjugation of a payload to an antibody using the linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound linker

-

Cytotoxic payload with a nucleophilic handle (e.g., primary amine)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer (e.g., borate (B1201080) buffer, pH 8.5)

-

Quenching reagent (e.g., Tris buffer)

-

Size-Exclusion Chromatography (SEC) column for purification

-

Hydrophobic Interaction Chromatography (HIC) column for analysis

-

Mass spectrometer for characterization

Procedure:

-

Payload-Linker Activation:

-

Dissolve the this compound linker and the cytotoxic payload in anhydrous DMSO at appropriate molar ratios.

-

Add a non-nucleophilic base (e.g., diisopropylethylamine) to facilitate the reaction between the PNP ester of the linker and the nucleophilic group of the payload.

-

Incubate the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by LC-MS.

-

-

Antibody Preparation:

-

If targeting cysteine residues, partially reduce the interchain disulfide bonds of the mAb using a reducing agent like TCEP.

-

If targeting lysine residues, buffer exchange the mAb into the reaction buffer (pH 8.5).

-

-

Conjugation Reaction:

-

Add the activated payload-linker solution dropwise to the prepared mAb solution with gentle stirring.

-

Incubate the reaction mixture at room temperature for 4-16 hours.

-

-

Quenching and Purification:

-

Quench any unreacted linker with a quenching reagent.

-

Purify the resulting ADC from unconjugated payload-linker and antibody using SEC.

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using HIC-HPLC and/or mass spectrometry.

-

Assess the purity and aggregation of the ADC by SEC.

-

Protocol for In Vitro Cathepsin B Cleavage Assay

This protocol outlines a fluorometric assay to evaluate the cleavage of the peptide linker by cathepsin B.

dot

Caption: Workflow for an in vitro cathepsin B cleavage assay.

Materials:

-

Fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC) as a positive control

-

ADC construct with the Aloc-D-Ala-Phe-Lys(Aloc)-PAB-payload

-

Recombinant human cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the ADC and the control substrate in a suitable solvent.

-

Activate the cathepsin B according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer.

-

Add the ADC or control substrate to the wells.

-

Initiate the reaction by adding the activated cathepsin B.

-

-

Incubation:

-

Incubate the plate at 37°C.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) at various time points.

-

-

Data Analysis:

-

Subtract the background fluorescence from wells without the enzyme.

-

Plot the fluorescence intensity versus time to determine the rate of cleavage.

-

Conclusion

This compound represents a sophisticated and versatile linker for the development of next-generation antibody-drug conjugates. Its protease-cleavable design, incorporating a self-immolative spacer, allows for the targeted release of cytotoxic payloads within cancer cells, a crucial feature for maximizing therapeutic efficacy while minimizing off-target toxicity. The inclusion of a D-alanine residue in the peptide sequence is an intriguing modification that warrants further investigation to fully elucidate its impact on linker stability and cleavage kinetics. While specific in-use data for this linker is limited in the public domain, the principles of its design and the provided representative protocols offer a solid foundation for researchers and drug developers to explore its potential in creating novel and effective targeted cancer therapies. Further studies are encouraged to generate quantitative data on the performance of ADCs utilizing this specific linker to fully validate its therapeutic potential.

References

- 1. This compound | ADC Linker | 253863-34-2 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 253863-34-2|Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP|BLD Pharm [bldpharm.com]

Methodological & Application

Application Notes and Protocols for the Conjugation of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP to a Monoclonal Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, thereby enhancing therapeutic efficacy and reducing systemic toxicity.[1][2] The linker, which connects the antibody to the payload, is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC. This document provides a detailed protocol for the conjugation of a cleavable peptide linker system, Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP, to a monoclonal antibody.

The this compound linker features two allyloxycarbonyl (Aloc) protecting groups on the D-Alanine and Lysine (B10760008) residues. The peptide sequence is designed for cleavage by intracellular proteases. The p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient release of the unmodified cytotoxic drug following enzymatic cleavage. The p-nitrophenyl (PNP) carbonate is an activated leaving group that facilitates the conjugation of the linker to a payload prior to antibody conjugation. This protocol outlines the deprotection of the Aloc groups and the subsequent conjugation of the linker-payload to the lysine residues of a monoclonal antibody.

Materials and Methods

Materials

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Aloc-D-Ala-Phe-Lys(Aloc)-PAB-Payload

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phenylsilane (PhSiH₃)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Diisopropylethylamine (DIPEA)

-

Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.0

-

Ammonium (B1175870) Sulfate

-

Sodium Chloride

-

Sodium Phosphate (monobasic and dibasic)

-

Hydrophobic Interaction Chromatography (HIC) column

-

Size Exclusion Chromatography (SEC) column

-

LC-MS system

-

UV-Vis Spectrophotometer

Experimental Protocols

Step 1: Deprotection of Aloc Groups from the Linker-Payload

This step involves the removal of the two Aloc protecting groups from the Aloc-D-Ala-Phe-Lys(Aloc)-PAB-Payload molecule using a palladium-catalyzed reaction.

-

Reagent Preparation :

-

Prepare a solution of the Aloc-D-Ala-Phe-Lys(Aloc)-PAB-Payload in anhydrous DMF.

-

Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in anhydrous DCM.

-

Prepare a solution of Phenylsilane (PhSiH₃) in anhydrous DCM.

-

-

Deprotection Reaction :

-

In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the solution of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-Payload.

-

Add the Phenylsilane solution to the reaction vessel.

-

Add the Tetrakis(triphenylphosphine)palladium(0) solution to initiate the reaction. The reaction mixture may change color.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

-

Monitoring and Quenching :

-

Monitor the reaction progress by LC-MS to confirm the removal of both Aloc groups.

-

Once the reaction is complete, the product can be purified by preparative RP-HPLC.

-

-

Purification :

-